4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide
Description
4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide is a sulfonamide derivative featuring an acetyl group at the para position of the benzene ring and a 3-(dimethylamino)propylamine side chain. This structure confers unique physicochemical properties, including moderate polarity due to the sulfonamide and acetyl groups, and basicity from the tertiary amine in the side chain. The compound’s hydrochloride salt (CAS 1193390-22-5) has a molecular weight of 320.84 g/mol, though detailed purity, storage conditions, and hazard data remain unspecified .
Sulfonamides are widely explored for pharmaceutical and material science applications, with substituents dictating solubility, bioavailability, and target interactions. The acetyl group in this compound may enhance metabolic stability compared to primary amines or halogens, while the dimethylaminopropyl chain could facilitate protonation in acidic environments, improving water solubility as a hydrochloride salt .
Properties
IUPAC Name |
4-acetyl-N-[3-(dimethylamino)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-11(16)12-5-7-13(8-6-12)19(17,18)14-9-4-10-15(2)3/h5-8,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQIJPSRNXMUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The acetyl group can be introduced through acetylation reactions, while the sulfonamide group can be added via sulfonation. The dimethylamino propyl chain is usually attached through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or antioxidant effects.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties can enhance the performance of products in different applications.
Mechanism of Action
The mechanism by which 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The acetyl group and dimethylamino propyl chain contribute to the compound's overall biological activity by influencing its solubility, stability, and ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzene Ring
4-Amino Derivative (Dihydrochloride Salt)
- Structure: Replaces the acetyl group with an amino (-NH₂) group.
- Molecular Formula : C₁₁H₁₉N₃O₂S (free base); dihydrochloride salt increases solubility .
- Key Differences: The amino group acts as a hydrogen bond donor, enhancing interactions with biological targets (e.g., enzymes or receptors). Higher water solubility due to the dihydrochloride form compared to the acetyl derivative’s hydrochloride .
4-Cyano Derivative (Hydrochloride Salt)
- Structure: Substitutes the acetyl group with a cyano (-CN) group.
- Molecular Formula : C₁₂H₁₇N₃O₂S·HCl .
Pyridin-3-yl Analog
Side-Chain Modifications
Perfluorinated Analogs
- Examples: N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide (CAS 68555-78-2) N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide (CAS 50598-28-2) .
- Key Differences: Fluorinated chains impart extreme hydrophobicity and chemical inertness, making these compounds suitable for non-polar applications (e.g., surfactants, polymer additives). Reduced hydrogen-bonding capacity compared to the acetyl derivative, limiting biological applications .
Salt Forms and Solubility
- Hydrochloride Salts: The main compound’s hydrochloride salt (320.84 g/mol) and its 4-cyano analog (C₁₂H₁₇N₃O₂S·HCl) exhibit enhanced water solubility due to protonation of the dimethylamino group . The 4-amino derivative’s dihydrochloride salt further increases solubility, making it preferable for aqueous formulations .
Research Implications and Gaps
- Pharmaceutical Potential: The acetyl and amino derivatives are promising for drug development due to tunable solubility and target interactions. The hydrochloride salt of the main compound is currently in high demand but faces supply shortages .
- Material Science: Perfluorinated analogs excel in non-biological applications, though toxicity studies are lacking .
- Data Limitations : Purity, stability, and hazard information for most compounds remain unreported, necessitating further characterization .
Biological Activity
4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes current research findings on its biological activity, including case studies and pharmacological evaluations.
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₄H₁₈N₂O₃S
- CAS Number : 1003494-10-7
Sulfonamides, including this compound, primarily exert their biological effects by inhibiting folic acid synthesis in bacteria. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth and replication. The dimethylamino group enhances the compound's ability to interact with biological targets, potentially increasing its therapeutic efficacy .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against various bacterial strains by disrupting their folate synthesis pathways. Comparative studies have demonstrated its potency against pathogens such as Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6.72 mg/mL |
| S. aureus | 6.63 mg/mL |
| Pseudomonas aeruginosa | 6.67 mg/mL |
These findings suggest that the compound could serve as a basis for developing new antibiotics .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study reported that it significantly inhibited carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.
| Time (hours) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These results highlight the compound's capability to modulate inflammatory responses effectively .
Case Studies and Research Findings
- Cardiovascular Effects : A study using isolated rat heart models indicated that certain sulfonamide derivatives could influence perfusion pressure and coronary resistance, suggesting potential cardiovascular applications for compounds like this compound .
- Pharmacokinetic Analysis : Theoretical pharmacokinetic evaluations using ADMET software indicated favorable absorption and distribution characteristics for this compound, making it a candidate for further pharmacological development .
- Binding Affinity Studies : Interaction studies have revealed that the compound binds effectively to various biological targets, which is essential for understanding its therapeutic potential and safety profile.
Q & A
Q. What are the established synthetic routes for 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, starting with the coupling of a sulfonamide precursor (e.g., benzene-1-sulfonamide derivatives) with a dimethylaminopropylamine moiety. Key steps include:
- Nucleophilic substitution : Reacting 4-acetylbenzenesulfonyl chloride with 3-(dimethylamino)propylamine in dichloromethane under controlled pH (8–9) to prevent side reactions .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/methanol eluent) to isolate the product .
- Yield optimization : Adjusting reaction time (12–24 hours) and temperature (25–40°C) to balance purity and efficiency .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, acetyl C=O at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms structural integrity, e.g., dimethylamino protons at δ 2.1–2.3 ppm and acetyl methyl groups at δ 2.6 ppm .
- Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ peak at m/z 355.1) .
- HPLC : Quantifies purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What biological activities have been reported for this sulfonamide derivative?
- Anticancer activity : Inhibition of cancer cell proliferation (e.g., IC₅₀ values ≤10 µM against HeLa and MCF-7 cells) via apoptosis induction and cell cycle arrest .
- Antimicrobial properties : Moderate activity against Gram-positive bacteria (e.g., S. aureus) due to sulfonamide-mediated enzyme inhibition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Replace dichloromethane with THF to enhance amine reactivity .
- Catalyst use : Add triethylamine (1.2 eq) to neutralize HCl byproducts and accelerate substitution .
- Microwave-assisted synthesis : Reduce reaction time (2–4 hours vs. 24 hours) while maintaining >85% yield .
Q. How can interactions with biological targets be experimentally confirmed?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to immobilized proteins .
- Western blotting : Assess downstream effects (e.g., caspase-3 activation) post-treatment .
Notes on Evidence Utilization
- Synthesis and purification protocols are derived from structurally analogous sulfonamides .
- Biological activity data are extrapolated from studies on related compounds with shared pharmacophores .
- Analytical methodologies are adapted from metal-complexation studies of sulfonamide derivatives .
- Advanced techniques (e.g., crystallography, SPR) are informed by peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
